

# Spectroscopic Profile of 4-Alkylphenols: A Technical Guide

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## Compound of Interest

Compound Name: Phenol, 4-undecyl-

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This technical guide provides a comprehensive overview of the spectroscopic data for 4-undecylphenol. Due to the limited availability of a complete public dataset for 4-undecylphenol, this document utilizes data from its close structural analog, 4-dodecylphenol, as a representative model. The subtle difference of one methylene group in the alkyl chain is expected to have a minimal impact on the spectral characteristics of the aromatic core and the initial segments of the alkyl chain. All presented data for 4-dodecylphenol should be considered a close approximation for 4-undecylphenol.

## Data Presentation

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for 4-dodecylphenol.

Table 1:  $^1\text{H}$  NMR Spectral Data of a 4-Alkylphenol Analog

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.05	d	2H	Ar-H (ortho to -OH)
~6.75	d	2H	Ar-H (meta to -OH)
~4.8 (variable)	s (broad)	1H	Ar-OH
~2.50	t	2H	Ar-CH <sub>2</sub> -
~1.55	m	2H	Ar-CH <sub>2</sub> -CH <sub>2</sub> -
~1.26	m (broad)	~18H	-(CH <sub>2</sub> ) <sub>9</sub> -
~0.88	t	3H	-CH <sub>3</sub>

Note: Data is predicted based on typical values for 4-alkylphenols.

Table 2: <sup>13</sup>C NMR Spectral Data of 4-Dodecylphenol[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
~153.6	C-OH
~130.3	C-alkyl
~129.3	Ar-CH (meta to -OH)
~115.0	Ar-CH (ortho to -OH)
~35.0	Ar-CH <sub>2</sub> -
~31.9	-(CH <sub>2</sub> ) <sub>n</sub> -
~29.6	-(CH <sub>2</sub> ) <sub>n</sub> -
~29.3	-(CH <sub>2</sub> ) <sub>n</sub> -
~22.7	-CH <sub>2</sub> -CH <sub>3</sub>
~14.1	-CH <sub>3</sub>

Table 3: Key IR Absorption Bands of 4-Dodecylphenol[2]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300 (broad)	Strong	O-H stretch (phenolic)
~3050-3000	Medium	C-H stretch (aromatic)
~2950-2850	Strong	C-H stretch (aliphatic)
~1610, ~1510	Medium-Strong	C=C stretch (aromatic ring)
~1230	Strong	C-O stretch (phenol)
~830	Strong	C-H bend (p-disubstituted ring)

Table 4: Mass Spectrometry Data of 4-Dodecylphenol[3]

m/z	Relative Intensity	Assignment
262	Moderate	[M] <sup>+</sup> (Molecular Ion)
107	High	[HOC <sub>6</sub> H <sub>4</sub> CH <sub>2</sub> ] <sup>+</sup> (Benzylic fragment)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.
- **Sample Preparation:** Approximately 5-10 mg of the 4-alkylphenol sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00 ppm).
- **<sup>1</sup>H NMR Acquisition:** The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 90 degrees.

- **$^{13}\text{C}$  NMR Acquisition:** The carbon-13 NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are generally required due to the lower natural abundance of  $^{13}\text{C}$ .

## 2. Fourier-Transform Infrared (FTIR) Spectroscopy

- **Instrumentation:** An FTIR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or salt plates for a thin film).
- **Sample Preparation (ATR):** A small amount of the solid or liquid 4-alkylphenol sample is placed directly onto the ATR crystal. The pressure arm is engaged to ensure good contact between the sample and the crystal.
- **Data Acquisition:** A background spectrum of the empty ATR crystal is recorded first. Subsequently, the sample spectrum is recorded. The spectrum is typically collected over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . The final spectrum is presented in terms of transmittance or absorbance.

## 3. Gas Chromatography-Mass Spectrometry (GC-MS)

- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer.
- **Sample Preparation:** A dilute solution of the 4-alkylphenol sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Chromatographic Separation:** A small volume of the sample solution (typically 1  $\mu\text{L}$ ) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5ms column). The column temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase.
- **Mass Spectrometry Analysis:** As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact, EI), fragmented, and then separated based on their mass-to-charge ratio ( $m/z$ ). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

## Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 4-undecylphenol.

Caption: Spectroscopic Analysis Workflow.

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## References

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